N-benzyl-2-chloro-N-(2-methylpropyl)acetamide
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Overview
Description
N-benzyl-2-chloro-N-(2-methylpropyl)acetamide is an organic compound with the molecular formula C12H16ClNO It is a member of the acetamide family, characterized by the presence of a benzyl group, a chloro group, and a 2-methylpropyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(2-methylpropyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
Benzylamine+2-chloroacetyl chloride→N-benzyl-2-chloroacetamide
This intermediate is then reacted with isobutylamine under similar conditions to yield the final product:
N-benzyl-2-chloroacetamide+isobutylamine→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield the corresponding alkane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, thiourea, or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Corresponding substituted amides, thiols, or ethers.
Hydrolysis: Benzylamine, isobutylamine, and acetic acid derivatives.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, isobutyl alcohol.
Scientific Research Applications
N-benzyl-2-chloro-N-(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function. The benzyl and isobutyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-chloroacetamide: Lacks the isobutyl group, making it less lipophilic and potentially less effective in penetrating biological membranes.
N-benzyl-2-chloro-N-(p-tolyl)acetamide: Contains a p-tolyl group instead of the isobutyl group, which may alter its chemical reactivity and biological activity.
N-benzyl-2-chloro-N-(2-ethylhexyl)acetamide: Has a longer alkyl chain, increasing its hydrophobicity and potentially affecting its solubility and bioavailability.
Uniqueness
N-benzyl-2-chloro-N-(2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and isobutyl groups enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets. This compound’s versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-11(2)9-15(13(16)8-14)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTRSMVJCHQREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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